OXA-22

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

OXA-22 是一种 β-内酰胺酶,存在于皮克提氏不动杆菌中,这种细菌以对 β-内酰胺类抗生素的耐药性而闻名。 该酶属于 D 类 β-内酰胺酶,其特征是能够水解 β-内酰胺类抗生素,使其失效 。 this compound 因其在抗生素耐药性中的作用而备受关注,使其成为微生物学和药物研究领域的重要研究对象。

科学研究应用

OXA-22 在科学研究中有多种应用,特别是在抗生素耐药机制的研究中。它被用作模型酶来了解 β-内酰胺酶如何赋予对 β-内酰胺类抗生素的耐药性。这些知识对于开发新的抗生素和 β-内酰胺酶抑制剂至关重要。 此外,this compound 用于筛选细菌分离物以检测 β-内酰胺酶活性,这有助于识别耐药菌株 。

作用机制

OXA-22 的作用机制涉及 β-内酰胺类抗生素的水解。该酶的活性位点包含一个丝氨酸残基,与 β-内酰胺环的羰基碳形成共价键。这种相互作用导致环的打开并形成酰基酶中间体。 然后水分子攻击该中间体,释放失活的抗生素并再生活性酶 。 this compound 的分子靶标是 β-内酰胺类抗生素,所涉及的途径包括 β-内酰胺环的水解。

生化分析

Transport and Distribution

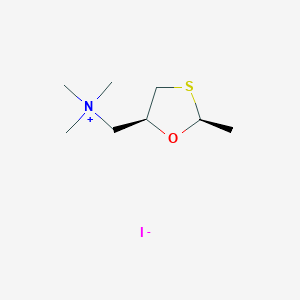

The transport and distribution of Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the compound’s accumulation and activity within the cell.

Subcellular Localization

The subcellular localization of Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

准备方法

OXA-22 的合成涉及在合适的细菌宿主中表达编码该酶的基因。该基因通常被克隆到质粒载体中,然后通过称为转化过程将其引入宿主细菌。然后在促进 this compound 酶表达的条件下培养宿主细菌。 可以使用各种色谱技术从细菌培养物中纯化该酶 。

化学反应分析

OXA-22 主要催化 β-内酰胺类抗生素的水解。该反应涉及 β-内酰胺环的断裂,这是一个四元内酰胺结构,对抗生素的活性至关重要。 水解反应是由酶活性位点上的丝氨酸残基促进的,该残基攻击 β-内酰胺环的羰基碳,导致其打开并随后使抗生素失活 。这些反应中常用的试剂包括 β-内酰胺类抗生素,如青霉素和头孢菌素。

相似化合物的比较

OXA-22 是一个更大的 OXA 型 β-内酰胺酶家族的一部分,其中包括其他酶,如 OXA-23、OXA-24 和 OXA-58。这些酶具有类似的作用机制,但在底物特异性和耐药性谱方面有所不同。 例如,OXA-23 以其能够水解碳青霉烯类而闻名,碳青霉烯类是通常对其他 β-内酰胺酶的水解具有抗性的 β-内酰胺类抗生素 。 另一方面,this compound 具有更广泛的底物范围,包括青霉素和头孢菌素 。这种独特性使 this compound 成为研究 β-内酰胺酶多样性和进化的宝贵工具。

属性

IUPAC Name |

trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NOS.HI/c1-7-10-8(6-11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNAKQKXXMGYQT-WSZWBAFRSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC(CS1)C[N+](C)(C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1O[C@H](CS1)C[N+](C)(C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18INOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481956 |

Source

|

| Record name | OXA-22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76541-57-6 |

Source

|

| Record name | OXA-22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1aS,4S,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1253707.png)

![2-[4-[1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-quinazolinyl]phenyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1253717.png)

![[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1253718.png)

![2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253723.png)

![3-(4-Chlorophenoxy)-4-[(3-methoxypropylamino)methyl]-1-(2-methylphenyl)-2-azetidinone](/img/structure/B1253728.png)